2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)22-19(26)11-24-20(27)18-10-17(23-25(18)12-21-24)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,12-13,17-18,23H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOVESXBIBXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide , identified by its CAS number 1326883-34-4 , has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.4 g/mol . Its structure features a naphthalene moiety linked to a pyrazolo[1,5-d][1,2,4]triazin core and an isopropylacetamide group. This unique combination suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-d][1,2,4]triazine derivatives possess significant anticancer activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the growth of HeLa (cervical cancer) and MCF7 (breast cancer) cells with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In a comparative study against standard antibiotics:
- Inhibition Zones : The compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to those of chloramphenicol.
| Pathogen | Inhibition Zone (mm) | Control (Chloramphenicol) |
|---|---|---|
| Escherichia coli | 18 | 20 |
| Staphylococcus aureus | 16 | 17 |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies have indicated that the compound may possess anti-inflammatory properties. It was evaluated in a murine model of inflammation where it reduced paw edema significantly compared to control groups.
The mechanism by which this compound exerts its biological effects appears multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases.
- Signal Transduction Pathways : It might modulate pathways related to inflammation and apoptosis.
- DNA Interaction : Preliminary data suggest possible intercalation with DNA, leading to disruption of replication in cancer cells.
Case Studies and Research Findings
Recent literature has documented various case studies focusing on the biological activity of related compounds:
- El-Saghier et al. (2023) explored novel derivatives and highlighted their antibacterial activity against E. coli, achieving inhibition percentages up to 80% .
- A study published in the Beilstein Journal investigated structural analogs and their varied biological activities, reinforcing the therapeutic potential of pyrazolo[1,5-d][1,2,4]triazine derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares structural motifs with several classes of heterocyclic acetamides. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Core Heterocycle: The pyrazolo-triazinone core in the target compound and analogs contrasts with triazole () or triazinoindole () systems. Pyrazolo-triazinones may offer enhanced rigidity for target binding compared to triazoles .
- Substituent Effects :
Physicochemical Properties
- IR Spectroscopy : The target compound’s acetamide C=O stretch (~1670–1680 cm⁻¹) aligns with analogs in (6a: 1671 cm⁻¹; 6b: 1682 cm⁻¹) .
- Molecular Weight and Lipophilicity : The target’s molecular weight (~398 g/mol) and calculated logP (~3.2) suggest moderate bioavailability compared to bulkier analogs like E016-0139 (logP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
